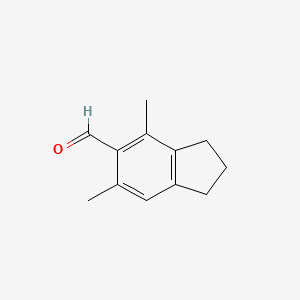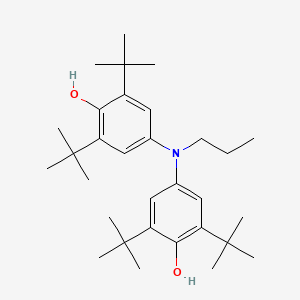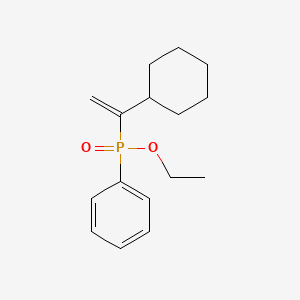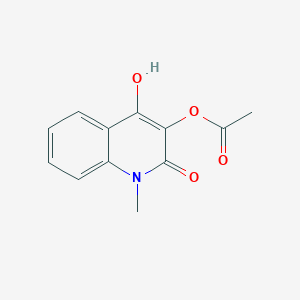
4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H14O It is a derivative of indene, characterized by the presence of two methyl groups at positions 4 and 6, and an aldehyde group at position 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular annulation of 2-ethynylbenzaldehyde derivatives, catalyzed by copper, to yield 3-hydroxy-1-indanones . This process is efficient and can be conducted under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl groups and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 4,6-Dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific context and application.
類似化合物との比較
- **4,7-Dimethyl-2,3-dihydro-1H-indene
特性
CAS番号 |
88632-90-0 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-8-6-10-4-3-5-11(10)9(2)12(8)7-13/h6-7H,3-5H2,1-2H3 |
InChIキー |
NMPCNFMYNFSERK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC2)C(=C1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)


![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)
![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)



![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)

![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)
